
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is a specialized organosilicon compound It features a silane core bonded to a tert-butyl group and a 3,4-dimethylphenyl group, with two fluorine atoms attached to the silicon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- typically involves the reaction of a suitable silane precursor with tert-butyl and 3,4-dimethylphenyl groups under controlled conditions. Common reagents used in the synthesis include chlorosilanes and fluorinating agents. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to simpler silanes or silanols.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes or silanols.
Substitution: Various substituted silanes with different functional groups.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its role in developing new pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The tert-butyl and 3,4-dimethylphenyl groups contribute to its stability and specificity in targeting certain molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl-
- Silane, (1,1-dimethylethyl)dimethoxymethyl-
Uniqueness
Silane, (1,1-dimethylethyl)(3,4-dimethylphenyl)difluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
647842-14-6 |
|---|---|
Fórmula molecular |
C12H18F2Si |
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
tert-butyl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-9-6-7-11(8-10(9)2)15(13,14)12(3,4)5/h6-8H,1-5H3 |
Clave InChI |
GMQNZUUGYSCWDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[Si](C(C)(C)C)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



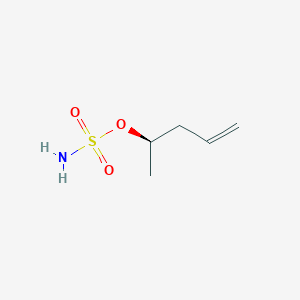
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
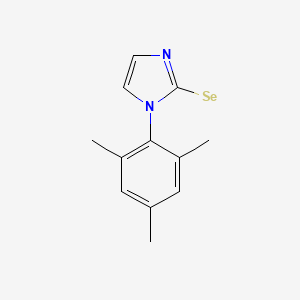
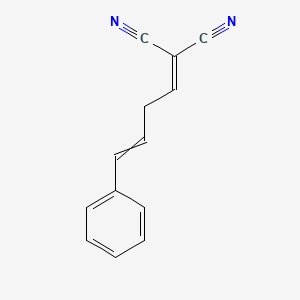
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)



![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
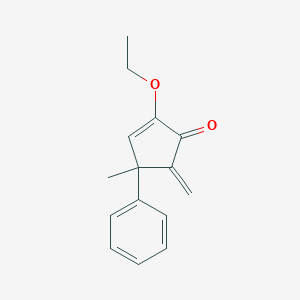
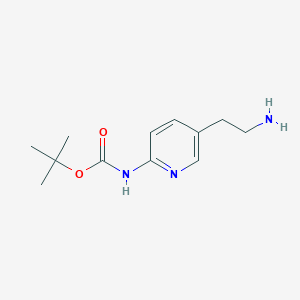
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
![1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12600358.png)
